2-methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine
Overview
Description
2-methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine is an organic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring, which contains three nitrogen atoms, makes this compound particularly interesting for various applications in pharmaceuticals and other fields.
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole nucleus have been found to exhibit antimicrobial activities and cytotoxic activities against tumor cell lines .
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with their targets and cause changes that lead to their observed biological activities .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can affect various biochemical pathways, leading to their observed biological activities .
Result of Action
1,2,4-triazole derivatives have been found to exhibit cytotoxic activities against tumor cell lines and antimicrobial activities .
Preparation Methods
The synthesis of 2-methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine typically involves the formation of the triazole ring followed by the introduction of the methyl and propan-1-amine groups. One common method involves the reaction of hydrazine with an appropriate nitrile to form the triazole ring. Subsequent alkylation and amination steps introduce the methyl and propan-1-amine groups, respectively . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of catalysts and specific reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2-methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 2-methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine include other 1,2,4-triazole derivatives, such as:
1,2,4-triazole: The parent compound, which serves as the basis for many derivatives.
Fluconazole: An antifungal agent that contains a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Letrozole: An aromatase inhibitor used in the treatment of breast cancer.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications compared to other triazole derivatives .
Properties
IUPAC Name |
2-methyl-1-(4-methyl-1,2,4-triazol-3-yl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c1-5(2)6(8)7-10-9-4-11(7)3/h4-6H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPISXWQFHZCZNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NN=CN1C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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